4-Phenyl-1,2,3-thiadiazole-5-carbonitrile
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Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-carbonitrile is a heterocyclic compound that features a thiadiazole ring fused with a phenyl group and a nitrile group. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties. Thiadiazoles are often utilized in various fields, including medicinal chemistry, due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile typically involves the reaction of phenylthiosemicarbazide with appropriate nitrile compounds under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the reagents used
Scientific Research Applications
4-Phenyl-1,2,3-thiadiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to varied biological activities.
Thiazoles: Similar in structure but contain a sulfur atom in place of one nitrogen atom in the ring.
Benzothiadiazoles: These compounds have a benzene ring fused to the thiadiazole ring, offering different chemical properties .
Uniqueness: 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile is unique due to its specific combination of a phenyl group and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
72770-70-8 |
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Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4-phenylthiadiazole-5-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-6-8-9(11-12-13-8)7-4-2-1-3-5-7/h1-5H |
InChI Key |
DWVGOUYJXHXHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C#N |
Origin of Product |
United States |
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